2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid
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Overview
Description
2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been a subject of various synthetic procedures and studies. Rutkauskas, Kantminienė, and Beresnevieius (2008) investigated the synthesis and cyclization of related compounds, particularly focusing on the formation of N-{2-[(2-carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine and related compounds, showcasing the compound's potential in creating diverse molecular structures. Similarly, Gein et al. (2009) detailed the synthesis of methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids, again highlighting the versatility of the compound in chemical syntheses (Rutkauskas, Kantminienė, & Beresnevieius, 2008) (Gein et al., 2009).
Biological Activity and Potential Applications
The compound's derivatives have been studied for their biological activities. Gowda et al. (2011) synthesized a series of Schiff and Mannich bases derivatives derived from the compound, which showed promising anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications. Furthermore, Kalekar et al. (2011) synthesized derivatives of the compound for antimicrobial activity, showing significant activity against various bacterial and fungal strains, suggesting its use in developing antimicrobial agents (Gowda et al., 2011) (Kalekar et al., 2011).
Advanced Material Applications
El-Ahl, Ismail, and Amer (2003) reported the synthesis of benzo[4,5]thieno[2,3-d]pyrimidines and related compounds, which have applications in material science, particularly in creating new materials with unique properties. This underscores the compound's role in the development of advanced materials with potential applications in various industries (El-Ahl, Ismail, & Amer, 2003).
Corrosion Inhibition
Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of derivatives of the compound for mild steel in sulphuric acid. Their studies provided insights into the compound's potential applications in industrial settings, particularly in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).
properties
Product Name |
2-(4-Methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-(4-methyl-1-oxo-[1]benzothiolo[2,3-d]pyridazin-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12N2O3S/c1-7-12-11(9-5-3-4-6-10(9)20-12)13(17)16(15-7)8(2)14(18)19/h3-6,8H,1-2H3,(H,18,19) |
InChI Key |
OSERJAMIDNURES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=C1SC3=CC=CC=C32)C(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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